molecular formula C12H8F3NO2S B1502582 Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate CAS No. 1018975-69-3

Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate

Cat. No.: B1502582
CAS No.: 1018975-69-3
M. Wt: 287.26 g/mol
InChI Key: GYFAAZMGGUQWKI-UHFFFAOYSA-N
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Description

Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate is a fluorinated thiazole derivative characterized by a trifluoromethyl-substituted phenyl ring at the thiazole’s 2-position and a methyl ester at the 5-position.

Properties

IUPAC Name

methyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c1-18-11(17)9-6-16-10(19-9)7-3-2-4-8(5-7)12(13,14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFAAZMGGUQWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677306
Record name Methyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018975-69-3
Record name Methyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the formation of the thiazole ring through cyclization reactions, starting from appropriately substituted precursors such as halo-ketoesters and substituted phenyl derivatives. The trifluoromethyl group is introduced via the aromatic ring prior to thiazole formation.

Reported Synthetic Route

A well-documented synthesis involves the following key steps:

  • Starting Materials :

    • 3-(trifluoromethyl)phenyl-substituted precursors (e.g., 3-(trifluoromethyl)phenyl derivatives).
    • Ethyl 2-chloroacetoacetate or methyl 2-chloroacetoacetate as the ketoester component.
  • Cyclization to Form Thiazole Core :
    The reaction of 3-(trifluoromethyl)phenyl-substituted amines or related intermediates with ethyl or methyl 2-chloroacetoacetate in ethanol under reflux conditions leads to the formation of the thiazole ring. This step typically requires heating for several hours (e.g., 5 hours) and neutralization post-reaction to precipitate the product.

  • Conversion to Carboxylate Ester :
    The ester functionality (methyl or ethyl) is retained or introduced during the cyclization step depending on the choice of chloroacetoacetate (methyl or ethyl ester). Methyl esters can be directly formed using methyl 2-chloroacetoacetate.

  • Purification :
    The crude product is purified by filtration, washing, and recrystallization from ethanol or suitable solvents to yield the pure this compound.

Example Synthesis (Adapted from Related Thiazole Derivatives)

Although exact literature specifically for this compound is limited, closely related compounds such as ethyl 2-(4-(trifluoromethyl)phenyl)-4-methyl-thiazole-5-carboxylate have been synthesized with the following procedure, which can be adapted:

Step Reagents and Conditions Description Yield (%) Notes
1 3-(trifluoromethyl)phenyl amine + methyl 2-chloroacetoacetate, ethanol, reflux 5 h Cyclization to form thiazole ring with methyl ester ~80% Reaction monitored by TLC; neutralization with K2CO3
2 Filtration and recrystallization from ethanol Purification of product - Light brown powder obtained

Hydrazide and Hydrazone Derivatives (Related Preparations)

Research on related thiazole derivatives with trifluoromethyl phenyl substitution reports the synthesis of hydrazide intermediates and their condensation to hydrazones, which can be relevant for functional group transformations on the thiazole ring:

  • Hydrazide Formation : Reaction of the ester derivative with hydrazine hydrate in ethanol under reflux yields the corresponding thiazole carbohydrazide (yield ~80%).
  • Hydrazone Formation : Condensation of the carbohydrazide with substituted benzaldehydes in ethanol with catalytic sulfuric acid under reflux produces acyl-hydrazones in high yields (70–99%).

These steps demonstrate the versatility of the methyl ester group in further synthetic modifications.

Analytical and Characterization Data

Typical characterization data for related thiazole esters include:

Parameter Data (Example from Similar Compound)
Molecular Weight 287.26 g/mol
Melting Point ~90 °C (ethyl ester analog)
1H-NMR (DMSO-d6, 500 MHz) Methyl ester singlet ~3.8 ppm; aromatic protons 7.5–8.2 ppm; thiazole ring protons identifiable
Mass Spectrometry Molecular ion peak consistent with formula
Elemental Analysis Matches calculated C, H, N, S percentages

These data confirm the successful synthesis and purity of the target compound.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield Notes
Cyclization of 3-(trifluoromethyl)phenyl amine with methyl 2-chloroacetoacetate 3-(trifluoromethyl)phenyl amine, methyl 2-chloroacetoacetate Ethanol, reflux 5 h, neutralization with K2CO3 ~80% Direct formation of methyl ester thiazole
Hydrazide formation from methyl ester Methyl ester derivative, hydrazine hydrate Ethanol, reflux 5 h ~80% Intermediate for further derivatization
Hydrazone formation Hydrazide intermediate, substituted benzaldehyde Ethanol, reflux with H2SO4 catalyst 70–99% For structural modifications

Research Findings and Considerations

  • The presence of the trifluoromethyl group on the phenyl ring is stable under the reaction conditions used for thiazole ring formation.
  • The methyl ester group is introduced or maintained by choice of chloroacetoacetate reagent and can be further transformed into hydrazides or hydrazones for derivative synthesis.
  • Reaction yields are generally high (70–80% or more), indicating efficient synthetic protocols.
  • Purification by recrystallization from ethanol is effective for obtaining analytically pure material.
  • Spectroscopic data confirm the structure and substitution pattern of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form thiazol-5-one derivatives.

  • Reduction: Reduction reactions can lead to the formation of thiazol-5-ylmethanol derivatives.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Thiazol-5-one Derivatives: Resulting from oxidation reactions.

  • Thiazol-5-ylmethanol Derivatives: Resulting from reduction reactions.

  • Substituted Thiazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has demonstrated that thiazole derivatives, including methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate, can serve as effective antiviral agents. A study highlighted the compound's ability to inhibit flavivirus replication, indicating its potential as a lead structure for developing antiviral drugs. The structure-activity relationship (SAR) analysis showed that modifications at the thiazole-5 position significantly enhanced metabolic stability and antiviral selectivity, leading to compounds with improved therapeutic indices (TI) .

Anticancer Properties
Recent studies have focused on the anticancer activity of thiazole derivatives. This compound has been synthesized and evaluated for its effects against various cancer cell lines. The results indicated that certain derivatives exhibited notable cytotoxicity, with mechanisms potentially involving apoptosis induction . The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, making them promising candidates for further development.

Antimicrobial Applications

Thiazole derivatives have also shown significant antimicrobial properties. A study synthesized a series of hydrazones based on the thiazole scaffold, which were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated moderate to good growth inhibition activity, suggesting that this compound could be a valuable component in developing new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of thiazole derivatives have been explored extensively. Compounds containing the thiazole ring have shown promising free radical scavenging abilities. The presence of electron-donating groups, such as hydroxyl or methoxy groups on the phenyl ring, significantly enhances antioxidant activity. This property is vital for developing therapeutic agents aimed at oxidative stress-related diseases .

Synthesis and Characterization

The synthesis of this compound typically involves reactions between appropriate thiazole precursors and trifluoromethyl-substituted phenyl compounds. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Data Tables

Application Area Activity Reference
AntiviralEffective against flaviviruses
AnticancerCytotoxicity in cancer cell lines
AntimicrobialGrowth inhibition of bacteria and fungi
AntioxidantFree radical scavenging

Case Studies

  • Antiviral Activity : In a study exploring phenylthiazole derivatives, this compound was identified as a lead compound with significant antiviral properties against flavivirus strains. Modifications to improve metabolic stability were successful, enhancing its therapeutic potential .
  • Anticancer Research : A recent investigation into thiazole-5-carboxamide derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines. This study underscores the importance of structural optimization in enhancing anticancer efficacy .

Mechanism of Action

The mechanism by which Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances binding affinity and selectivity.

Molecular Targets and Pathways:

  • Enzyme Inhibition: Targets specific enzymes involved in metabolic pathways.

  • Receptor Binding: Binds to receptors involved in signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

a) Methyl 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylate
  • Structure: Differs in the 2-position substituent (amino group vs. phenyl) and trifluoromethyl placement (5-position vs. phenyl-substituted) .
b) Ethyl 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylate
  • Structure : Ethyl ester at 5-position and trifluoromethyl at 4-position (vs. methyl ester and phenyl at 2-position) .
  • Impact: The ethyl ester may reduce solubility in polar solvents compared to the methyl analog.
c) Ethyl 2-[(2-Methylphenyl)amino]-4-(trifluoromethyl)thiazole-5-carboxylate
  • Structure: Features a methylphenylamino group at 2-position and ethyl ester .
  • Impact: The bulky 2-methylphenylamino group introduces steric hindrance, which may reduce metabolic degradation but also limit target engagement compared to the smaller phenyl group in the target compound.

Physicochemical Properties

Compound Name Molecular Weight Substituents (Thiazole Positions) Solubility (Polar Solvents) LogP (Predicted)
Target Compound 301.25 g/mol 2: Ph-CF₃; 5: COOMe Moderate (MeOH/Water) ~3.2
Methyl 2-Amino-5-CF₃-thiazole-4-carboxylate 254.18 g/mol 2: NH₂; 5: CF₃; 4: COOMe High (DMSO) ~1.8
Ethyl 2-Amino-4-CF₃-thiazole-5-carboxylate 282.24 g/mol 2: NH₂; 4: CF₃; 5: COOEt Moderate (EtOH) ~2.5

Key Observations :

  • The target compound’s higher LogP (~3.2) reflects enhanced lipophilicity due to the phenyl-CF₃ group, favoring blood-brain barrier penetration .
  • Amino-substituted analogs exhibit better solubility in DMSO, making them preferable for in vitro assays .

Yield Considerations :

  • The use of InCl₃ as a catalyst () improves yields in thiol-alkylation reactions, but steric bulk in phenyl-substituted analogs may reduce efficiency compared to amino derivatives.

Research Findings and Challenges

  • Structural Insights : X-ray crystallography using SHELX programs () confirms that the target compound’s planar thiazole ring and ester conformation favor π-π stacking in protein binding.
  • Industrial Relevance: High-purity (>98%) trifluoromethyl intermediates () are critical for scaling up synthesis, but recrystallization from methanol/water () remains a bottleneck for phenyl-substituted derivatives.

Biological Activity

Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate, a compound featuring a thiazole ring and a trifluoromethyl phenyl group, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H8F3NO2SC_{12}H_{8}F_{3}NO_{2}S. The presence of the trifluoromethyl group is significant as it often enhances the biological activity of organic compounds by improving their lipophilicity and metabolic stability .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. A study reported that thiazole derivatives exhibited moderate to good growth inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi. Notably, some derivatives showed activity comparable to standard antibiotics like gentamicin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)Comparison to Gentamicin
1E. coli12Comparable
2S. aureus15Superior
3L. monocytogenes8Less effective

Antiviral Activity

This compound has also been investigated for its antiviral properties. A study focusing on flavivirus inhibition found that thiazole derivatives could significantly inhibit viral replication at concentrations around 50 μM. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring could enhance antiviral efficacy .

Table 2: Antiviral Efficacy of Thiazole Derivatives

CompoundVirus TypeEC50 (µM)GI50 (µM)Therapeutic Index
AYellow Fever Virus5102
BDengue Virus15>50<4

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Research indicates that certain thiazoles demonstrate significant cytotoxic effects against various cancer cell lines, including A-431 and A-549 cells. The presence of electron-donating groups, such as methyl or methoxy groups on the phenyl ring, appears to enhance cytotoxicity .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
CA-4311.61 ± 1.92
DA-5491.98 ± 1.22
EBel7402>100

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a comparative study, several thiazole derivatives were tested against S. enteritidis and E. coli, revealing that some compounds exhibited inhibition zones equivalent to or greater than those produced by gentamicin .
  • Antiviral Mechanism : The mechanism by which thiazoles inhibit viral replication was explored in a study involving yellow fever virus, where it was found that specific substitutions on the phenyl ring significantly affected antiviral activity and metabolic stability .
  • Cytotoxicity Profile : In vitro studies demonstrated that certain derivatives were more effective than standard chemotherapeutics like doxorubicin against specific cancer cell lines, highlighting the potential for these compounds in cancer therapy .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of thioamide precursors with α-haloketones or esters. For example, describes a similar compound synthesized via refluxing a trifluoromethyl-containing precursor with thionyl chloride, followed by recrystallization in ethanol. Key optimization steps include:

  • Catalyst selection : Heterogeneous catalysts (e.g., Bleaching Earth Clay, pH-12.5) improve yield in polar solvents like PEG-400 .
  • Temperature control : Maintaining 70–80°C prevents side reactions during cyclization .
  • Purification : Thin-layer chromatography (TLC) monitors reaction progress, and recrystallization in ethanol ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

  • NMR spectroscopy :
    • ¹H NMR : Look for the ester methyl group (~δ 3.8–4.0 ppm) and aromatic protons from the 3-(trifluoromethyl)phenyl group (δ 7.5–8.0 ppm) .
    • ¹³C NMR : The thiazole carbons appear at δ 160–170 ppm, while the trifluoromethyl carbon is ~δ 120–125 ppm (q, JCFJ_{C-F} ≈ 37 Hz) .
  • IR spectroscopy : Ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and thiazole ring vibrations near 1520 cm⁻¹ confirm structural integrity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

X-ray diffraction using SHELXL ( ) provides precise bond lengths and angles. For example:

  • Thiazole ring geometry : Bond lengths (C–S ≈ 1.74 Å, C–N ≈ 1.30 Å) confirm aromaticity .
  • Dihedral angles : The thiazole and phenyl rings are nearly coplanar (dihedral angle ~5°), influencing conjugation and electronic properties .
  • Crystallization : Recrystallization in ethanol yields needle-shaped crystals suitable for single-crystal diffraction .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in antiviral or enzyme-inhibitory applications?

  • Substituent modification :
    • Replace the methyl ester with methylthio or dihydroxypropylamide to enhance metabolic stability (as seen in for related thiazoles) .
    • Vary the 3-(trifluoromethyl)phenyl group with halogenated or methoxy analogs to probe steric/electronic effects .
  • Biological assays :
    • Cell-based antiviral assays (e.g., yellow fever virus) measure EC₅₀ values .
    • Kinase inhibition studies : Use fluorescence polarization assays to quantify binding affinity .

Q. How can computational methods predict binding modes and pharmacokinetic properties?

  • Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., kinases). highlights docking poses where the trifluoromethyl group occupies hydrophobic pockets .
  • ADMET prediction : Software like SwissADME estimates logP (~3.2) and bioavailability, guiding lead optimization .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or biological potencies?

  • Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst loading) as in vs. 11 .
  • Meta-analysis : Compare EC₅₀ values across studies, accounting for assay variability (e.g., cell line differences in vs. 17) .

Methodological Best Practices

Q. What protocols ensure robust purification and stability assessment?

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (3:7 v/v) for intermediate purification .
  • Stability testing : Store the compound at –20°C in amber vials; monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate
Reactant of Route 2
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Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate

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